2-(3-Chlorophenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine
Description
2-(3-Chlorophenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound featuring a seven-membered 1,5-benzothiazepine core fused with a benzene ring and substituted at positions 2 and 4 with a 3-chlorophenyl group and a thiophen-2-yl moiety, respectively. This scaffold is part of a broader class of 1,5-benzothiazepines, which are pharmacologically significant due to their diverse biological activities, including calcium channel antagonism, antimicrobial effects, and enzyme inhibition .
The compound’s synthesis typically involves the condensation of 2-aminothiophenol with substituted chalcones under acidic conditions, followed by cyclization .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNS2/c20-14-6-3-5-13(11-14)19-12-16(17-9-4-10-22-17)21-15-7-1-2-8-18(15)23-19/h1-11,19H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXYXFRJVSTQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base, followed by cyclization with a suitable amine and sulfur source.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structure
The molecular structure of 2-(3-Chlorophenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine can be described as follows:
- Molecular Formula : C16H14ClN
- Molecular Weight : 273.74 g/mol
- Functional Groups : Contains a chlorophenyl group and a thienyl group, contributing to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazepines in anticancer therapy. For instance, derivatives of 1,5-benzothiazepines have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1) cells. The mechanism is thought to involve the inhibition of cell proliferation and induction of apoptosis through various pathways .
Antimicrobial Properties
Compounds similar to this compound have been evaluated for antimicrobial activity. A study demonstrated that certain benzothiazepine derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compounds were tested for their minimum inhibitory concentration (MIC) values and showed potential as new antimicrobial agents .
Cardiovascular Applications
Benzothiazepines are known for their calcium channel blocking activity. Diltiazem, a well-known benzothiazepine derivative, is widely used to treat hypertension and angina. The structural features of this compound suggest that it may possess similar pharmacological properties .
Study 1: Anticancer Efficacy
In a recent investigation, a series of benzothiazepine derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. The study found that compounds with specific substitutions on the benzothiazepine core exhibited IC50 values lower than 10 µM against MCF-7 cells, indicating potent anticancer activity .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of synthesized benzothiazepines. Compounds were screened against Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives had zones of inhibition comparable to standard antibiotics like ciprofloxacin, suggesting their potential as alternative antimicrobial agents .
| Compound Name | Activity Type | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| 1,5-Benzothiazepine Derivative A | Anticancer | <10 | MCF-7 |
| 1,5-Benzothiazepine Derivative B | Antimicrobial | - | Staphylococcus aureus |
| 2-(3-Chlorophenyl)-4-(2-thienyl)-... | Cardiovascular | - | Calcium channels |
Table 2: Antimicrobial Efficacy of Selected Compounds
| Compound Name | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Benzothiazepine Derivative C | 21 | Escherichia coli |
| Benzothiazepine Derivative D | 27 | Staphylococcus aureus |
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The 1,5-benzothiazepine core is highly tunable, with substituents significantly influencing molecular conformation and bioactivity. Below is a comparison with three structurally related derivatives:
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) and electron-donating groups (e.g., -OMe) alter electronic density, influencing binding to biological targets. For instance, the 3,4-dimethoxyphenyl derivative showed superior tyrosinase inhibition compared to kojic acid (IC50 = 16.69 μM), likely due to enhanced π-π stacking or hydrogen bonding.
- Conformational Flexibility : The dihedral angles between aromatic rings (e.g., 53.6° in the fluorophenyl derivative vs. 67.40° in the dimethoxyphenyl analog ) suggest substituent-dependent ring twisting, which may affect receptor binding or membrane permeability.
Pharmacological and Kinetic Profiles
While direct data for the 3-chlorophenyl derivative are lacking, inferences can be drawn from related compounds:
- Tyrosinase Inhibition : The 3,4-dimethoxyphenyl analog exhibited mixed-type inhibition (Ki = 0.89 μM), outperforming kojic acid . The 3-chlorophenyl group’s electronegativity may enhance enzyme binding but reduce solubility.
- Antimicrobial Activity : Fluorophenyl derivatives demonstrated moderate activity against bacterial strains, attributed to sulfur and nitrogen atoms disrupting microbial membranes .
- Drug-Likeness : Calculated parameters (e.g., LogP, topological polar surface area) for analogs suggest favorable bioavailability, aligning with Lipinski’s rules .
Biological Activity
The compound 2-(3-Chlorophenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine belongs to the class of benzothiazepines, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group and a thienyl group attached to a benzothiazepine core, which is crucial for its biological activity.
Antimicrobial Activity
Benzothiazepines have been reported to exhibit significant antimicrobial properties. In a study evaluating various benzothiazepine derivatives, the synthesized compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural modifications similar to this compound showed minimum inhibitory concentrations (MIC) ranging from 40 μg/mL to significantly lower values compared to standard antibiotics such as ciprofloxacin .
Anticancer Activity
Recent research has indicated that derivatives of benzothiazepine exhibit promising anticancer properties. In vitro studies showed that compounds related to this compound displayed significant anti-proliferative activity against various cancer cell lines. For example, certain derivatives achieved over 50% inhibition in cell viability assays at concentrations around 100 μM . The structure-activity relationship analysis revealed that halogen substitutions on the phenyl rings enhance anticancer efficacy.
Study on Tyrosinase Inhibition
A study focused on the inhibitory effects of synthesized benzothiazepine derivatives on mushroom tyrosinase highlighted that compounds structurally similar to this compound achieved IC50 values ranging from 1.21 to 70.65 μM. Notably, these values were significantly lower than that of kojic acid (IC50 = 16.69 μM), a standard reference for tyrosinase inhibitors .
Anti-diabetic Activity
Another investigation into the biological properties of related benzothiazepines revealed their potential as α-glucosidase inhibitors. The synthesized compounds demonstrated significant antidiabetic activity and were characterized as non-toxic in nature. Molecular docking studies further supported their efficacy by demonstrating favorable binding interactions with the target enzyme .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Chlorophenyl Group : Enhances lipophilicity and may contribute to improved cellular uptake.
- Thienyl Group : Imparts additional electronic effects that can modulate biological interactions.
- Benzothiazepine Core : Serves as a pharmacophore associated with multiple bioactivities including anti-inflammatory and anti-HIV properties .
Q & A
Q. Key Optimization Parameters :
- Reaction temperature and time to minimize side products.
- Solvent polarity to control reaction kinetics.
Advanced: How can crystallographic data for this compound be refined to resolve structural ambiguities?
Answer:
Use SHELX software (e.g., SHELXL97) for refinement:
- Hydrogen Atom Placement : Geometrically fix H-atoms with for aromatic carbons .
- Disorder Modeling : Apply restraints to atoms with high displacement parameters (e.g., flexible thienyl groups).
- Validation Tools : Employ Mercury software to visualize hydrogen-bonding networks and validate geometric parameters (e.g., bond angles, torsion angles) against published benchmarks .
Q. Example Crystal Data :
| Parameter | Value (Compound from ) |
|---|---|
| Space Group | |
| (Å) | 8.6188, 9.7463, 11.9018 |
| (°) | 100.308, 107.921, 95.163 |
| -factor | 0.058 |
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- X-ray Crystallography : Resolve absolute configuration and confirm dihedral angles between aromatic rings (e.g., 67.4° between benzene rings in related analogs) .
- NMR Spectroscopy : Assign protons on the thiazepine ring (δ 3.0–4.5 ppm) and thienyl groups (δ 6.5–7.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks () and fragmentation patterns (e.g., loss of Cl or S-containing groups) .
Advanced: How do structural modifications influence biological activity, such as enzyme inhibition?
Answer:
- Substituent Effects : The 3-chlorophenyl group enhances hydrophobic interactions with enzyme active sites, while the thienyl moiety contributes to π-π stacking. For example, analogs with 3,4-dimethoxyphenyl groups show improved tyrosinase inhibition () compared to kojic acid () .
- Kinetic Analysis : Competitive inhibition mechanisms can be validated via Lineweaver-Burk plots using varying substrate concentrations .
Q. Table: Comparative Tyrosinase Inhibition Data
| Compound Modification | Reference | |
|---|---|---|
| 3,4-Dimethoxyphenyl derivative | 1.21 | |
| 4-Methylphenyl derivative | 16.69 (Kojic acid) |
Advanced: How can computational methods resolve contradictions in biological activity data?
Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., tyrosinase). For example, the thienyl group may adopt multiple binding conformations, leading to variable activity .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants) with values to identify activity cliffs .
- Data Normalization : Control for assay variability (e.g., enzyme source, incubation time) when comparing studies .
Basic: What are the safety considerations for handling this compound?
Answer:
- Toxicity : Benzothiazepines may exhibit neurotoxic or hepatotoxic effects. Refer to safety data sheets (SDS) for LD50 values (e.g., 3691-35-8 analog is highly toxic) .
- Handling Protocols : Use fume hoods for synthesis steps involving HCl or thiols. Store under inert gas (N2/Ar) to prevent oxidation .
Advanced: How can crystallographic software (e.g., SHELX) improve structural resolution for low-quality crystals?
Answer:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to enhance ratios.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Advanced: What strategies validate the purity of synthesized batches?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
